N-ethyl-N-methylpentanamide: A Comprehensive Technical Review
N-ethyl-N-methylpentanamide: A Comprehensive Technical Review
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical and physical properties of N-ethyl-N-methylpentanamide. The document summarizes its core computed data, outlines detailed experimental protocols for its synthesis and characterization, and presents a logical workflow for its preparation and analysis.
Core Chemical Properties
Summary of Physicochemical Data
The following table summarizes the key computed physicochemical properties of N-ethyl-N-methylpentanamide. These values are derived from computational models and provide estimations of the compound's characteristics.[1]
| Property | Value | Source |
| Molecular Formula | C8H17NO | PubChem[1] |
| Molecular Weight | 143.23 g/mol | PubChem[1] |
| IUPAC Name | N-ethyl-N-methylpentanamide | PubChem[1] |
| SMILES | CCCCC(=O)N(C)CC | PubChem[1] |
| InChI | InChI=1S/C8H17NO/c1-4-6-7-8(10)9(3)5-2/h4-7H2,1-3H3 | PubChem[1] |
| InChIKey | GXQHMTIDBMCUOS-UHFFFAOYSA-N | PubChem[1] |
| XLogP3 | 1.5 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |
| Rotatable Bond Count | 4 | PubChem[1] |
| Exact Mass | 143.131014166 Da | PubChem[1] |
| Monoisotopic Mass | 143.131014166 Da | PubChem[1] |
| Topological Polar Surface Area | 20.3 Ų | PubChem[1] |
| Heavy Atom Count | 10 | PubChem[1] |
Experimental Protocols
While specific experimental protocols for N-ethyl-N-methylpentanamide are not widely published, standard synthetic and analytical methodologies for tertiary amides are well-established. The following protocols are adapted from established procedures for analogous compounds and provide a robust framework for the synthesis and characterization of the title compound.
Synthesis of N-ethyl-N-methylpentanamide
A common and effective method for the synthesis of N-ethyl-N-methylpentanamide is the acylation of N-ethylmethylamine with pentanoyl chloride.
Materials and Reagents:
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Pentanoyl chloride
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N-ethylmethylamine
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Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent
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Triethylamine (B128534) (Et3N) or another non-nucleophilic base
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Saturated aqueous sodium bicarbonate (NaHCO3) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)
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Round-bottom flask
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Magnetic stirrer and stir bar
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Dropping funnel
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Ice bath
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Separatory funnel
Procedure:
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In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve N-ethylmethylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.
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Cool the stirred solution to 0 °C using an ice bath.
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In a separate dropping funnel, prepare a solution of pentanoyl chloride (1.0 equivalent) in anhydrous dichloromethane.
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Add the pentanoyl chloride solution dropwise to the cooled amine solution over a period of 15-30 minutes. A white precipitate of triethylammonium (B8662869) chloride will form.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until reaction completion is confirmed by Thin Layer Chromatography (TLC).
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Quench the reaction by the slow addition of water.
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Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated aqueous NaHCO3, and brine.
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Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent using a rotary evaporator to yield the crude N-ethyl-N-methylpentanamide.
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The crude product can be further purified by vacuum distillation or column chromatography on silica (B1680970) gel.
Characterization of N-ethyl-N-methylpentanamide
The identity and purity of the synthesized product should be confirmed using a combination of spectroscopic techniques.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve a small amount of the purified product in a deuterated solvent (e.g., chloroform-d, CDCl3) in an NMR tube.
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Instrumentation: Acquire 1H and 13C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).
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Expected 1H NMR Data: The spectrum is expected to show characteristic signals for the N-ethyl group (a quartet for the methylene (B1212753) protons and a triplet for the methyl protons), the N-methyl group (a singlet), and the pentanoyl group (a triplet for the alpha-methylene protons, and multiplets for the other methylene protons and a triplet for the terminal methyl group).
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Expected 13C NMR Data: The spectrum will display distinct peaks corresponding to the carbonyl carbon, and the carbons of the ethyl, methyl, and pentanoyl groups.
2. Infrared (IR) Spectroscopy
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Sample Preparation: A thin film of the neat liquid sample can be prepared between two salt plates (e.g., NaCl or KBr).
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Instrumentation: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.
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Expected Data: The IR spectrum should exhibit a strong absorption band around 1640-1680 cm-1 corresponding to the C=O stretching vibration of the tertiary amide.
3. Mass Spectrometry (MS)
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Sample Preparation: Introduce a dilute solution of the sample into the mass spectrometer.
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Instrumentation: Analyze the sample using a mass spectrometer, for example, with electron ionization (EI) or electrospray ionization (ESI).
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Expected Data: The mass spectrum will show the molecular ion peak [M]+ corresponding to the molecular weight of N-ethyl-N-methylpentanamide (m/z = 143.23). Characteristic fragmentation patterns will also be observed.
Visualized Workflows
The following diagrams illustrate the logical workflow for the synthesis and characterization of N-ethyl-N-methylpentanamide.
Caption: Synthetic workflow for N-ethyl-N-methylpentanamide.
Caption: Analytical workflow for structural confirmation.
